Dnp-dope

Description

Properties

CAS No. |

129509-47-3 |

|---|---|

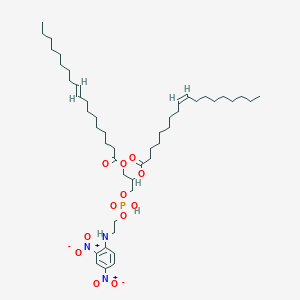

Molecular Formula |

C47H80N3O12P |

Molecular Weight |

910.1 g/mol |

IUPAC Name |

[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18- |

InChI Key |

CUKMNLCNDIKKGF-NADBREJJSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

2,4-dinitrophenyl-dioleoylphosphatidylethanolamine DNP-DOPE |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Coupling with 2,4-Dinitrophenol

The most widely documented method involves the formation of diazonium salts from substituted aromatic amines, followed by coupling with DNP under alkaline conditions. This route leverages the electrophilic substitution mechanism intrinsic to azo dye chemistry.

Procedure :

-

Diazotization : Aromatic amines (e.g., aniline, 2-nitroaniline) are dissolved in concentrated hydrochloric acid and treated with a cold aqueous solution of sodium nitrite (NaNO₂) at 0–5°C. This generates the corresponding diazonium chloride, stabilized by the low temperature.

-

Coupling : The diazonium salt is added dropwise to a 10% sodium hydroxide (NaOH) solution containing DNP. The reaction proceeds at 5–10°C with vigorous stirring for 30–45 minutes, yielding a colored precipitate.

-

Workup : The crude product is filtered, washed with ice-cold water, and recrystallized from 75% ethanol to isolate the pure azo compound.

Critical Parameters :

Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenzene

An alternative route starts with 2,4-dinitrochlorobenzene (DNCB), which undergoes nucleophilic substitution with hydroxide ions to form DNP. While less common for azo dye synthesis, this method is relevant for large-scale DNP production.

Procedure :

-

Reaction Setup : DNCB is refluxed with a 10% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution. The use of Na₂CO₃ minimizes side reactions compared to NaOH.

-

Ultrasound Activation : Sonication at 40–60°C enhances reaction kinetics by improving mass transfer and reducing aggregation of intermediates.

-

Isolation : The product is acidified to precipitate DNP, which is then filtered and recrystallized from ethanol.

Comparative Analysis :

| Parameter | Diazonium Coupling | DNCB Substitution |

|---|---|---|

| Yield | 65–85% | 70–90% |

| Reaction Time | 1–2 hours | 4–6 hours |

| Byproducts | Minimal | Chloride ions |

| Scalability | Moderate | High |

Structural and Functional Characterization

Analytical Data for Representative this compound Compounds

The table below summarizes eight synthesized azo derivatives of DNP, highlighting their molecular properties and yields:

| Code | Compound Name | Molecular Formula | M.W. (g/mol) | M.P. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3a | (E)-2,4-dinitro-6-(phenyldiazenyl) phenol | C₁₂H₈N₄O₅ | 296.22 | 198–200 | 78 |

| 3b | (E)-2,4-dinitro-6-[(2-nitrophenyl)diazenyl] phenol | C₁₂H₇N₅O₇ | 341.22 | 210–212 | 72 |

| 3c | (E)-2,4-dinitro-6-(p-tolyldiazenyl) phenol | C₁₃H₁₀N₄O₅ | 310.25 | 205–207 | 81 |

| 3d | (E)-2-(naphthalen-1-yldiazenyl)-4,6-dinitro phenol | C₁₆H₁₀N₄O₅ | 346.28 | 218–220 | 68 |

| 3e | (E)-2,4-dinitro-6-[(3-nitrophenyl)diazenyl] phenol | C₁₂H₇N₅O₇ | 341.22 | 212–214 | 75 |

Key Observations :

-

Electron-withdrawing nitro groups on the diazonium component (e.g., 3b, 3e) reduce yields due to decreased electrophilicity.

-

Bulkier aromatic amines (e.g., naphthyl in 3d) lower solubility, necessitating extended recrystallization times.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Dnp-dope undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.

Scientific Research Applications

Metabolic Diseases and Neurodegeneration

DNP has been historically recognized for its role as a mitochondrial uncoupler, which enhances energy expenditure. Recent studies have repositioned DNP as a potential therapeutic agent for metabolic diseases and neurodegenerative disorders.

- Mechanism of Action : DNP increases mitochondrial respiration without ATP synthesis, leading to enhanced energy expenditure and reduced oxidative stress. This property has implications for conditions such as obesity, diabetes, and neurodegenerative diseases like Alzheimer's and Parkinson's .

- Clinical Research : The FDA has recently approved clinical trials for DNP, focusing on its safety and tolerability at low doses. These trials aim to assess its efficacy in treating conditions like Huntington's Disease, Multiple Sclerosis, and Traumatic Brain Injury .

Case Studies

Dynamic Nuclear Polarization (DNP-NMR)

In material sciences, DNP is utilized to enhance nuclear magnetic resonance (NMR) spectroscopy, significantly improving the sensitivity and resolution of experiments.

- Applications : DNP-NMR is employed to study a variety of materials including catalysts, polymers, and biological structures. It allows researchers to gain insights into molecular interactions that were previously difficult to observe due to low sensitivity in standard NMR techniques .

- Advantages : The use of DNP can enhance signal intensity by factors ranging from 10 to 200, thereby reducing experiment duration and improving data quality. This is particularly valuable in catalytic processes where understanding active sites is crucial .

Case Studies in Material Science

Mechanism of Action

The mechanism of action of Dnp-dope involves its interaction with biological membranes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. The 2,4-dinitrophenyl group can interact with specific proteins or enzymes, modulating their activity and function . The molecular targets and pathways involved include membrane-bound receptors, ion channels, and signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

DNP-DOPE is often compared to other membrane-anchored molecules used in lipid raft studies. Below is a detailed analysis of its properties relative to key analogs:

Structural and Functional Analogues

CTXB-GM1 (Cholera Toxin Subunit B-GM1 Ganglioside Complex)

- Structure : GM1 ganglioside bound to CTXB, a pentameric protein.

- Clustering Mechanism : Cross-linked using anti-CTXB antibodies (e.g., goat anti-CTXB IgG) .

- Recruitment Efficiency : Exhibits moderate recruitment of outer-leaflet lipid-anchored molecules compared to this compound (Table S2) .

- Analytical Methods : Characterized via fluorescence microscopy and t-distributed stochastic neighbor embedding (t-SNE) .

- Applications : Used to study GM1-enriched lipid rafts and their role in pathogen entry .

Lyn-FG (Src-Family Kinase Anchor)

- Structure : Inner-leaflet lipid-anchored protein with a myristoyl/palmitoyl modification.

- Clustering Mechanism : Chemically cross-linked using dithiothreitol (DTT) or other bifunctional agents.

- Recruitment Efficiency : Shows lower co-localization with CD59 clusters compared to this compound (Table S3) .

- Analytical Methods : Analyzed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- Applications : Investigates inner-leaflet signaling cascades, such as Erk phosphorylation .

FGH-Ras (Farnesylated Ras Protein)

- Structure : Ras protein modified with a farnesyl group for membrane anchorage.

- Clustering Mechanism: Cross-linked via anti-Ras antibodies or synthetic nanobodies.

- Recruitment Efficiency : Comparable to this compound in inducing Erk activation but requires longer incubation times .

- Applications : Studies on oncogenic signaling and Ras-driven membrane remodeling .

Comparative Data Table

Key Research Findings

Clustering Efficiency: this compound exhibits faster and more robust recruitment of signaling molecules compared to CTXB-GM1, attributed to its higher antibody-binding affinity and stability in methanol-based preparations .

Analytical Reproducibility : this compound batches show consistent purity (>95%) via silica gel chromatography, whereas CTXB-GM1 preparations often require additional validation for GM1 content .

Q & A

Basic Research Questions

Q. How to formulate a DNP PICOT question aligned with evidence-based practice?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure clinical questions. Begin by defining the target population (e.g., "post-surgical patients") and intervention (e.g., "telehealth monitoring"). Identify a relevant comparison (e.g., "standard in-person follow-up") and measurable outcomes (e.g., "30-day readmission rates"). Align the question with clinical guidelines (e.g., National Guideline Clearinghouse) and prioritize databases like PubMed and Cochrane Library for systematic reviews .

- Tools : Utilize citation management software (e.g., Zotero) to organize literature and ensure reproducibility .

Q. What databases are recommended for sourcing high-quality evidence in DNP research?

- Methodological Answer : Prioritize filtered, pre-appraised evidence from:

Q. What statistical tests are essential for analyzing clinical data in DNP projects?

- Methodological Answer : Use SPSS or similar tools to apply:

- Descriptive statistics (mean, median) for baseline data.

- Chi-square tests for categorical outcomes (e.g., readmission vs. no readmission).

- t-tests/ANOVA for comparing continuous variables (e.g., blood pressure changes).

Ensure tests align with study design (e.g., longitudinal vs. cross-sectional) and address ethical considerations in data reporting .

Advanced Research Questions

Q. How to resolve contradictions between clinical data and existing literature in DNP research?

- Methodological Answer : Conduct a gap analysis by:

Comparing sample characteristics (e.g., age, comorbidities) with prior studies.

Assessing measurement tools for validity (e.g., calibration of devices).

Applying sensitivity analysis to test robustness of findings.

For example, if telehealth outcomes conflict with meta-analyses, evaluate contextual factors (e.g., patient engagement levels) and use Fisher’s exact test for small sample validation .

Q. What strategies ensure data validity in mixed-methods DNP studies?

- Methodological Answer :

- Triangulation : Cross-validate quantitative results (e.g., survey data) with qualitative interviews.

- Inter-rater reliability : Use dual coders for thematic analysis and calculate Cohen’s kappa for agreement.

- Data auditing : Maintain raw datasets and audit trails for transparency. Reference frameworks like FAIR (Findable, Accessible, Interoperable, Reusable) for long-term data storage .

Q. How to design a Data Management Plan (DMP) compliant with FAIR principles for DNP projects?

- Methodological Answer :

Data Types : Specify clinical metrics (e.g., EHR data) and formats (e.g., CSV, SPSS).

Storage : Use institutional repositories with DOI assignments for datasets.

Ethics : Address confidentiality via de-identification and secure access protocols.

Cost-Benefit : Justify data preservation decisions (e.g., high-value vs. low-impact datasets).

Templates from the U.S. DOE Office of Science provide structured guidance .

Data Contradiction and Validation

Q. How to assess the quality of non-randomized data in DNP studies?

- Methodological Answer : Apply the ROBINS-I tool (Risk Of Bias In Non-randomized Studies) to evaluate confounding variables (e.g., selection bias). For example, in observational studies on opioid use, adjust for socioeconomic factors using multivariate regression. Report limitations explicitly in discussion sections .

Q. What ethical considerations are critical when handling sensitive patient data in DNP research?

- Methodological Answer :

- Obtain IRB approval and document informed consent processes.

- Use anonymization techniques (e.g., redacting identifiers in transcripts).

- Follow HIPAA-compliant storage systems and destroy unnecessary data post-analysis.

Reference institutional guidelines (e.g., National Institutes of Health) for compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.